BenchChemオンラインストアへようこそ!

Pramipexole

Receptor Binding Selectivity Profile Dopamine Agonist

Choose Pramipexole for its unmatched D3 receptor selectivity (Ki = 0.5 nM, 5-7× over D2), outperforming non-selective agonists like bromocriptine in UPDRS III improvement (34% vs. 23.8%). Its dual D3 agonism and intrinsic antioxidant activity make it essential for neuroprotection studies. ER formulation leads HTA rankings (74.99/100 points), offering procurement teams quantifiable formulary justification. High-purity, rigorously tested, and ready for R&D.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
CAS No. 104632-26-0
Cat. No. B1678040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole
CAS104632-26-0
Synonyms2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1
InChIKeyFASDKYOPVNHBLU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble in water
1.40e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole 104632-26-0 Dopamine Agonist Comparator Analysis for Parkinson's Disease Research


Pramipexole (CAS 104632-26-0) is a non-ergoline dopamine agonist with selective high affinity for the D3 receptor subtype (Ki = 0.5 nM) within the D2 receptor family, demonstrating 5- to 7-fold greater selectivity for D3 over D2 receptors [1]. It is clinically used for Parkinson's disease and restless legs syndrome, exhibiting full intrinsic activity at D2 subfamily receptors [2]. Unlike bromocriptine and quinpirole, which are non-selective or more D2/D4 selective, pramipexole's unique D3-preferring profile differentiates it within its therapeutic class [1].

Why Pramipexole 104632-26-0 Cannot Be Substituted by Other Non-Ergot Dopamine Agonists


Non-ergot dopamine agonists (NEDAs) cannot be interchanged due to significant differences in receptor binding profiles, clinical efficacy, and pharmacokinetic properties [1]. Pramipexole's D3-preferring selectivity contrasts with bromocriptine's non-selectivity and ropinirole's D2 preference [2]. Clinical studies reveal differential improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores among NEDAs [3]. These quantitative differences underscore the need for evidence-based selection rather than generic substitution.

Quantitative Differentiation of Pramipexole 104632-26-0 Versus Comparator Dopamine Agonists


D3 Receptor Selectivity of Pramipexole Versus Bromocriptine and Ropinirole

Pramipexole exhibits 5- to 7-fold higher affinity for D3 receptors (Ki = 0.5 nM) compared to D2 receptors (Ki = 3.9 nM), whereas bromocriptine is non-selective for D3 and ropinirole shows preference for D2 receptors [1] [2]. This selective D3 preference is a key differentiator among non-ergot dopamine agonists.

Receptor Binding Selectivity Profile Dopamine Agonist

UPDRS Motor Score Improvement with Pramipexole Compared to Bromocriptine

In a double-blind trial of advanced Parkinson's disease, pramipexole (up to 4.5 mg/day) improved UPDRS part III motor scores by 34% (p=0.0006) versus 23.8% (p=0.01) for bromocriptine (up to 30 mg/day) [1]. This represents a 43% greater relative improvement with pramipexole.

Clinical Efficacy Motor Function Parkinson's Disease

Composite Score Ranking of Pramipexole ER Among Six NEDAs

A comprehensive health technology assessment evaluated six non-ergot dopamine agonists across efficacy, safety, and economic domains. Pramipexole extended-release (ER) achieved the highest composite score (74.99 points), outperforming rotigotine patch (70.78), ropinirole PR (69.06), and ropinirole IR (68.41) [1].

Health Technology Assessment Formulary Selection Parkinson's Disease

Pharmacokinetic Half-Life Differentiation of Pramipexole

Pramipexole exhibits an elimination half-life of 8-12 hours, which is longer than rotigotine (5-7 hours) but shorter than bromocriptine (12-15 hours) [1]. This intermediate half-life supports once-daily extended-release formulation while allowing flexible dose adjustments.

Pharmacokinetics Drug Metabolism Formulation Development

Impulse Control Disorder Risk Profile Comparison

Bromocriptine carries a lower risk of impulse control and related behavioral disorders (ICRD) compared to pramipexole and ropinirole [1]. This differential safety profile informs patient selection, particularly in younger males or those with psychiatric history.

Safety Profile Adverse Events Behavioral Pharmacology

Neuroprotective Potential Through Combined D3 Agonism and Antioxidant Activity

Pramipexole's neuroprotective effects are mediated by combined D3 receptor agonism and intrinsic antioxidant activity, as demonstrated in mesencephalic culture models of levodopa toxicity [1]. This dual mechanism is not observed in other dopamine agonists like rotigotine.

Neuroprotection Oxidative Stress Disease Modification

Evidence-Based Applications for Pramipexole 104632-26-0 in Research and Development


Parkinson's Disease Clinical Trial Comparator

Pramipexole serves as an optimal active comparator in Parkinson's disease trials due to its well-characterized efficacy profile. Its 34% UPDRS III improvement versus 23.8% for bromocriptine provides a quantifiable benchmark for evaluating novel therapeutics [1].

D3 Receptor Selectivity Research Tool

With 5- to 7-fold D3 selectivity (Ki = 0.5 nM), pramipexole is the preferred tool compound for investigating D3 receptor-mediated pathways in neurological disorders, offering greater specificity than non-selective agonists like bromocriptine [2].

Formulary Decision Support in Healthcare Systems

Health technology assessment data ranking pramipexole ER highest (74.99 points) among six NEDAs provides objective, quantifiable justification for formulary inclusion and procurement decisions in hospital and healthcare settings [3].

Neuroprotection and Disease Modification Studies

Pramipexole's dual mechanism combining D3 agonism with intrinsic antioxidant activity makes it uniquely suitable for research into neuroprotective strategies and potential disease-modifying therapies for Parkinson's disease, differentiating it from other dopamine agonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pramipexole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.